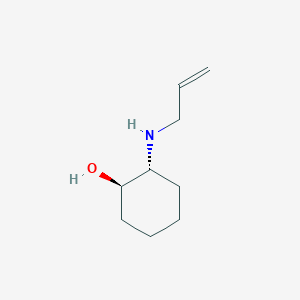

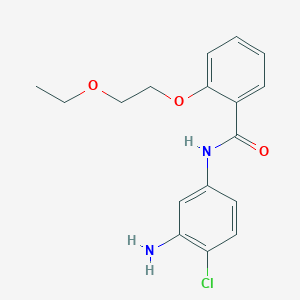

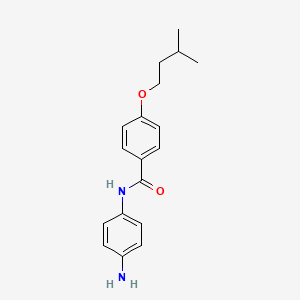

![molecular formula C14H14N4O B1385214 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one CAS No. 956576-88-8](/img/structure/B1385214.png)

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one

Vue d'ensemble

Description

The compound “5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative . It has been studied for its potential antitubercular properties and as a DPP-4 inhibitor .

Synthesis Analysis

The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The compound was generated under normal reaction conditions . The removal of the methyl group at position R led to several analogues .Molecular Structure Analysis

The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The structure was verified to have the structure shown as C=O bond length observed in aldehydes and ketones .Chemical Reactions Analysis

The compound was found to be catabolized by various forms of Rv1751 . The degree to which it was catabolized matches the level of resistance that these polymorphisms impart to cells .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.1261 . It has a C=O bond length observed in aldehydes and ketones .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidines in the field of anti-inflammatory drugs. For instance, certain pyrazolo[1,5-a]pyrimidines synthesized were found to possess anti-inflammatory properties and notably, they were devoid of ulcerogenic activity, suggesting a safer profile for gastrointestinal health (Auzzi et al., 1983).

Anticancer Activity

Another study synthesized a specific compound closely related to 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which exhibited moderate anticancer activity (Lu Jiu-fu et al., 2015).

Antimicrobial Properties

Research has also explored the antimicrobial potential of pyrazolo[1,5-a]pyrimidines. A series of compounds including 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one were synthesized and tested for antimicrobial activity. Some of these compounds showed promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Potential in Treating Neurodegenerative Disorders

Further, a study on pyrazolo[1,5-a]pyrimidines revealed their potential as inhibitors of monoamine oxidase B, which is a significant target in the treatment of neurodegenerative disorders (Jismy et al., 2021).

Use in Synthesizing Fluorophores

Additionally, pyrazolo[1,5-a]pyrimidines have been used in synthesizing functional fluorophores. These fluorophores can be used as probes in biological and environmental applications due to their significant fluorescence intensity and large Stokes shift (Castillo et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the death of rapidly dividing cells, such as cancer cells .

Result of Action

The result of the compound’s action is significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-13(10-5-3-2-4-6-10)14-16-11(8-15)7-12(19)18(14)17-9/h2-7,17H,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMSLCPLYKXQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=O)N2N1)CN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

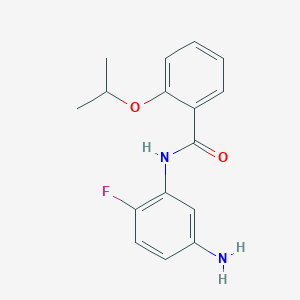

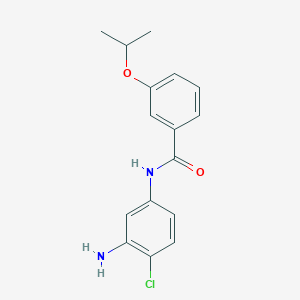

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)

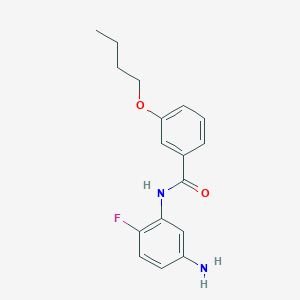

![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)

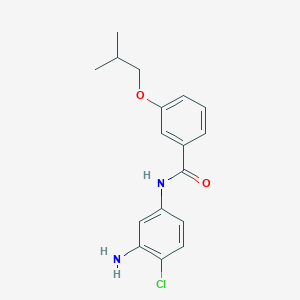

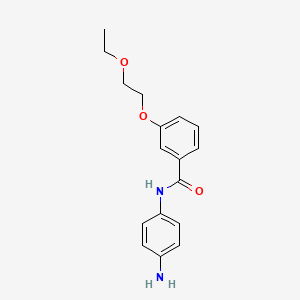

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)